molecular formula C19H24N2O2 B12099367 (R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate

(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate

Cat. No.: B12099367
M. Wt: 312.4 g/mol
InChI Key: FCCILGPCUIYYTL-UHFFFAOYSA-N
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Description

(R)-tert-Butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate is a chiral carbamate derivative featuring a biphenyl core linked to an aminoethyl group protected by a tert-butyloxycarbonyl (Boc) moiety.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(4-phenylphenyl)ethyl]carbamate

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-17(20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13,20H2,1-3H3,(H,21,22)

InChI Key

FCCILGPCUIYYTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Biphenyl Grignard Reagent Formation

The industrial-scale synthesis outlined in patent CN105585511A begins with generating a biphenyl Grignard reagent. Magnesium reacts with p-bromobiphenyl in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by iodine (0.1–0.5 wt%) at 35–55°C. This forms the aryl magnesium bromide, which subsequently reacts with (S)-benzyloxymethyl oxirane to yield a secondary alcohol intermediate (compound 1).

Stereoselective Amine Installation via Mitsunobu Reaction

Compound 1 undergoes a Mitsunobu reaction with N-(tert-butoxycarbonyl)-p-toluenesulfonamide (R²-H) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in low-polarity solvents (e.g., toluene). This replaces the hydroxyl group with a Boc-protected sulfonamide, establishing the (R)-configuration with >99% enantiomeric excess (ee). The reaction proceeds at -1–15°C to minimize racemization, achieving 85–92% yield.

Hydrogenolytic Deprotection and Final Carbamate Formation

Hydrogenolysis of the benzyl ether using 10% Pd/C under H₂ (2–3 MPa) in methanol cleaves the protecting group, yielding the primary amine. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) furnishes the target compound in 78% overall yield.

Key Advantages :

  • High stereoselectivity due to chiral epoxide starting material.

  • Scalable to multi-kilogram batches with minimal chromatography.

Suzuki Cross-Coupling for Biphenyl Assembly

Boronic Acid Synthesis and Coupling Conditions

An alternative route employs Suzuki-Miyaura cross-coupling to construct the biphenyl core. 4-Bromophenylboronic acid reacts with aryl halides (e.g., 4-iodoaniline) under ligand-free conditions using Pd(OAc)₂ in aqueous K₂CO₃. This method achieves 89–94% yield for the biphenyl intermediate, avoiding harsh Grignard conditions.

Aminoethyl Chain Introduction via Reductive Amination

The biphenyl aldehyde intermediate undergoes reductive amination with tert-butyl carbamate (BocNH₂) using NaBH₃CN in methanol. This step introduces the aminoethyl moiety with moderate stereocontrol (70–75% ee), necessitating chiral resolution or enzymatic enhancement for pharmaceutical-grade material.

Comparative Analysis with Grignard Approach

While Suzuki coupling offers versatility in biphenyl substitution, the additional steps for amine installation and resolution reduce overall efficiency (55–65% yield). Industrial protocols favor the Grignard-Mitsunobu pathway for direct stereochemical control.

Palladium-Catalyzed Carboamination for Stereoselectivity

Mechanism of Pd-Mediated Alkene Insertion

Pd-catalyzed carboamination, as reported by PMC2633094, enables simultaneous C–N and C–C bond formation. Aryl halides react with γ-unsaturated amines in the presence of Pd(OAc)₂ and Xantphos, inducing syn-insertion into the Pd–N bond. This method constructs the aminoethyl-biphenyl backbone in one pot, achieving 82% yield and 88% ee.

Limitations and Optimization Challenges

Despite high atom economy, substrate scope is limited to electronically activated alkenes. Steric hindrance from the biphenyl group reduces reaction rates, requiring elevated temperatures (80–100°C) and prolonged durations (24–48 h).

Industrial vs. Academic Methodologies: Yield and Scalability

MethodKey StepsYield (%)Stereoselectivity (% ee)Scalability
Grignard-MitsunobuGrignard, Mitsunobu, Hydrogenolysis78>99Industrial (kg+)
Suzuki-Reductive AminationSuzuki, Reductive Amination6570–75Lab-scale (mg–g)
Pd-CarboaminationPd-catalyzed coupling8288Pilot-scale (10–100 g)

Critical Analysis of Protecting Group Strategies

Boc Protection Dynamics

The tert-butoxycarbonyl (Boc) group is universally preferred for amine protection due to its stability under basic conditions and facile removal via acidic hydrolysis (e.g., HCl/dioxane). Patent CN105585511A optimizes Boc introduction early in the synthesis to prevent side reactions during hydrogenolysis.

Benzyl Ether Deprotection Efficiency

Pd/C-mediated hydrogenolysis cleaves benzyl ethers quantitatively but requires careful control of H₂ pressure (2–3 MPa) to avoid over-reduction of the biphenyl ring. Alternative deprotection methods (e.g., BBr₃) are less favored due to harsher conditions and lower selectivity .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (2-([1,1’-biphenyl]-4-yl)-2-aminoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of tert-butyl carbamates exhibit anti-inflammatory activity. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate were evaluated for their efficacy against inflammation in animal models, showing significant inhibition comparable to established anti-inflammatory drugs like indomethacin .

Acetylcholinesterase Inhibition

Research has indicated that compounds similar to (R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate may possess acetylcholinesterase inhibitory properties. This is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease, where reducing acetylcholine breakdown can improve cognitive function .

Case Studies

  • Synthesis and Evaluation of Anti-inflammatory Compounds :
    • A series of new tert-butyl derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that specific derivatives exhibited up to 54% inhibition of inflammation within 12 hours post-administration .
  • Acetylcholinesterase Inhibitors :
    • A study focused on synthesizing compounds based on a coumarin core demonstrated that certain derivatives showed potent acetylcholinesterase inhibition, suggesting potential applications in treating Alzheimer's disease . Although not directly involving this compound, it highlights the importance of biphenyl-containing structures in neuropharmacology.

Summary Table of Applications

Application AreaDescriptionReferences
Anti-inflammatory ActivityDemonstrated significant activity in animal models compared to indomethacin
NeuropharmacologyPotential acetylcholinesterase inhibition relevant for Alzheimer's treatment
Synthesis MethodologyUtilizes coupling reagents for effective synthesis

Mechanism of Action

The mechanism of action of ®-tert-butyl (2-([1,1’-biphenyl]-4-yl)-2-aminoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
(R)-tert-Butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate (Target) Aminoethyl, Boc-protected C19H24N2O2* 312.41* Chiral center at R-configuration; free amine after deprotection.
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 1426129-50-1) Hydroxypropan-2-yl, Boc-protected C20H25NO3 327.42 LCZ696 intermediate; hydroxyl group enhances polarity; limited solubility.
tert-Butyl ((trans)-2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)cyclopropyl)carbamate Cyclopropyl, trifluoromethyl, Boc-protected C21H22F3NO2 395.41 Electron-withdrawing CF3 group; synthesized via Suzuki coupling; higher stability.
tert-Butyl ((R)-4-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate Methyl, phenylethylamide, Boc-protected C20H31N2O3 359.48 Branched alkyl chain; chiral centers at R and S configurations; peptide analog.

*Note: Molecular formula and weight for the target compound are inferred from structural analogs.

Physicochemical Properties

  • Solubility: The hydroxyl group in CAS 1426129-50-1 increases polarity but results in sparing solubility in non-polar solvents . The trifluoromethyl group in the cyclopropyl derivative improves lipophilicity .
  • Stability : Boc protection in all compounds enhances stability during synthesis. The cyclopropyl derivative’s rigid structure may reduce conformational flexibility .

Biological Activity

(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate is a chiral compound belonging to the class of tert-butyl carbamates. Its unique structure, featuring a biphenyl moiety, contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, examining its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2} with a molecular weight of 312.41 g/mol. The predicted boiling point is approximately 483.8 °C, and it has a density of 1.089 g/cm³. The compound exhibits a pKa value of 12.27, indicating its basic nature in physiological conditions .

The biphenyl structure in this compound is known to influence receptor binding affinities. Preliminary studies suggest that compounds with similar structural features can interact with neurotransmitter receptors and enzymes involved in pain pathways. Such interactions may provide insights into the compound's mechanism of action and therapeutic potential.

1. Neuropharmacological Effects

Research indicates that compounds structurally related to this compound have shown promise in treating neurological disorders and pain management. For instance, the biphenyl moiety enhances lipophilicity, which may improve central nervous system penetration and efficacy against neurological targets.

2. Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals varying biological activities based on structural modifications:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(R)-tert-butyl (2-amino-1-phenylethyl)carbamateContains phenylethylamine structureAnalgesic propertiesSimpler structure without biphenyl
tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamateContains hexyloxy groups on biphenylPotentially enhanced solubilityAdditional alkoxy substituents
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamateHydroxypropanol side chainNeuroprotective activityHydroxymethyl group adds polarity

These comparisons highlight how variations in substituents can impact biological activity and physicochemical properties.

Case Studies

A recent study explored the synthesis and biological evaluation of carmaphycin analogues containing amine handles similar to those found in this compound. These analogues showed varying degrees of cytotoxicity depending on their structural modifications, emphasizing the importance of specific functional groups in determining biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Coupling of a biphenyl moiety with an aminoethyl group using palladium catalysts (e.g., Pd(PPh₃)₄) under argon at elevated temperatures (80°C) .
  • Step 2 : Introduction of the tert-butyl carbamate group via Boc protection under basic conditions (e.g., potassium carbonate) .
  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate gradients or recrystallization in mixed solvents (e.g., ethyl acetate/petroleum ether) to achieve ≥99% purity .
    • Key Data : Yields range from 74% to 91% depending on reaction optimization .

Q. How is the compound characterized analytically?

  • Techniques :

  • ¹H/¹³C NMR : Peaks at δ 7.54–7.44 (aromatic protons), δ 1.53 (tert-butyl protons), and δ 3.82 (hydroxy group) confirm structure .
  • HPLC : Used to verify purity (>99%) with retention time matched against standards .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (327.42 g/mol) .
    • Critical Parameters : Ensure solvent-free NMR samples and inert atmosphere during analysis to prevent decomposition .

Q. What are the recommended storage conditions to ensure stability?

  • Storage : Sealed containers at 2–8°C in dry, inert environments to prevent hydrolysis of the carbamate group .
  • Decomposition Risks : Exposure to moisture or heat (>80°C) generates hazardous byproducts (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® AD-H) or enzymatic resolution methods to separate enantiomers .
  • Catalyst Design : Employ asymmetric catalysis (e.g., chiral Pd ligands) during coupling steps to enhance (R)-configuration selectivity .
  • Validation : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15.2° in methanol) .

Q. How do contradictory biological activity results arise, and how can they be resolved?

  • Potential Causes :

  • Impurity Interference : Trace solvents (e.g., DCM) or unreacted intermediates may inhibit target binding. Repurify via preparative HPLC .
  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) can alter activity. Standardize protocols using buffer systems (e.g., PBS, pH 7.4) .
    • Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. enzyme inhibition) to confirm activity .

Q. What strategies mitigate hygroscopicity during handling?

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture .
  • Inert Atmosphere : Use gloveboxes (N₂/Ar) for weighing and reaction setup to prevent hydration .
  • Additives : Co-formulate with desiccants (e.g., molecular sieves) in storage vials .

Critical Analysis of Contradictory Data

  • Example : Discrepancies in reported biological activity (e.g., IC₅₀ values) may stem from:
    • Purity Variability : Impurities >1% can skew results. Validate via ¹H NMR integration .
    • Target Selectivity : Off-target effects (e.g., WDR5 vs. ROR-γ binding) require pathway-specific assays .
    • Experimental Design : Ensure consistent cell lines (e.g., HEK293 vs. HepG2) and endpoint measurements .

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